![molecular formula C13H21NO4 B1522879 (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate CAS No. 214193-11-0](/img/structure/B1522879.png)
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Overview
Description
The compound “(1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” is a solid substance with a molecular weight of 227.26 . It has an InChI code of 1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m0/s1
.
Synthesis Analysis
The synthesis of a similar compound, “(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonic acid salt”, involves six steps starting from commercially available L-pyroglutamic acid . The desired compound is synthesized through condensation, dehydration, and Boc deprotection .
Molecular Structure Analysis
The InChI code for the compound “tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate” is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1
.
Scientific Research Applications
Diabetes Management
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a precursor in the synthesis of Saxagliptin , a medication used to treat Type-2 diabetes . Saxagliptin works by increasing insulin release and decreasing sugar production in the liver, helping to control blood sugar levels .
Combination Therapy
Saxagliptin is often used in combination with other diabetes medications such as metformin, sulfonylureas, thiazolidinediones, or insulin to improve glycemic control in adults with type 2 diabetes .
Mechanism of Action
As a dipeptidyl peptidase-4 (DPP-4) inhibitor , Saxagliptin helps manage high blood sugar by preventing the breakdown of incretin hormones, which increases insulin release and decreases glucagon levels in the blood .
Cardiovascular Safety
Studies have shown that Saxagliptin does not significantly prolong the QTc interval, indicating a degree of cardiovascular safety in its use .
Renal Health
Controlling high blood sugar with medications like Saxagliptin helps prevent kidney damage, a common complication of diabetes .
Safety and Hazards
Mechanism of Action
Target of Action
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate primarily targets dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV plays a crucial role in the inactivation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals . By inhibiting DPP-IV, (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving glycemic control.
Mode of Action
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its natural substrates. This inhibition reduces the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones remain elevated, leading to increased insulin secretion and decreased glucagon release .
Biochemical Pathways
The inhibition of DPP-IV by (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate affects several biochemical pathways. The prolonged activity of GLP-1 and GIP enhances insulin secretion from pancreatic beta cells and suppresses glucagon release from alpha cells. This dual action helps to lower blood glucose levels by increasing glucose uptake in peripheral tissues and reducing hepatic glucose production . Additionally, GLP-1 has been shown to slow gastric emptying and promote satiety, further contributing to improved glycemic control.
Pharmacokinetics
The pharmacokinetics of (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is widely distributed in body tissues, with a high affinity for DPP-IV. The compound is metabolized primarily in the liver, with the formation of inactive metabolites that are excreted via the kidneys. The bioavailability of (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is influenced by factors such as food intake and hepatic function .
Result of Action
The molecular and cellular effects of (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate result in improved glycemic control in patients with type 2 diabetes. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and improved glucose homeostasis. These effects contribute to lower fasting and postprandial blood glucose levels, reduced HbA1c levels, and overall better management of diabetes .
Action Environment
The action of (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption and bioavailability of the compound. Additionally, hepatic and renal function can impact the metabolism and excretion of the compound, respectively. Environmental factors such as temperature and pH can also influence the stability and efficacy of the compound, potentially affecting its therapeutic outcomes .
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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